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miller-9E-enolide

Cat. No.: B10850484
M. Wt: 346.4 g/mol
InChI Key: CCWGXWKAXMNGSZ-PBMXCAIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miller-9E-enolide is a synthetically derived steroidal lactone belonging to a class of compounds renowned for their potent anti-inflammatory and immunomodulatory properties in research settings. This compound is of significant interest for investigating pathways involved in chronic diseases, including autoimmune, neurodegenerative, and oncological conditions. Its core research value lies in its ability to selectively inhibit key pro-inflammatory signaling pathways, most notably the NF-κB pathway. The mechanism is hypothesized to involve the alkylation of critical cysteine residues (e.g., Cys38) on the p65 subunit of NF-κB, thereby disrupting its DNA-binding capacity and suppressing the expression of downstream inflammatory mediators . Similar compounds have also been shown to modulate other essential pathways, such as JAK/STAT and AP-1, offering a multi-targeted approach for pharmacological research . This product is labeled and sold as For Research Use Only (RUO) . It is strictly for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of diseases in humans or animals. It must not be administered to humans . The product is not manufactured in compliance with Good Manufacturing Practices (GMP) guidelines required for drugs or clinical diagnostics. Researchers are responsible for ensuring all RUO products are used in accordance with their institutional guidelines and applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O6 B10850484 miller-9E-enolide

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,4R,5E,11S,11aS)-6-formyl-11-hydroxy-3,10-dimethylidene-2-oxo-4,7,8,9,11,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H22O6/c1-10(2)18(22)24-14-8-13(9-20)7-5-6-11(3)16(21)17-15(14)12(4)19(23)25-17/h8-9,14-17,21H,1,3-7H2,2H3/b13-8+/t14-,15-,16+,17+/m1/s1

InChI Key

CCWGXWKAXMNGSZ-PBMXCAIQSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@@H]1/C=C(\CCCC(=C)[C@@H]([C@@H]2[C@@H]1C(=C)C(=O)O2)O)/C=O

Canonical SMILES

CC(=C)C(=O)OC1C=C(CCCC(=C)C(C2C1C(=C)C(=O)O2)O)C=O

Origin of Product

United States

Detailed Research Findings

Biosynthesis of Miller-9E-enolide

The biosynthesis of sesquiterpene lactones, including germacranolides like this compound, begins with the cyclization of farnesyl pyrophosphate (FPP), a central intermediate in the mevalonate (B85504) pathway. nih.govtaylorfrancis.com This initial cyclization is catalyzed by a class of enzymes known as sesquiterpene synthases (STPSs), leading to the formation of a germacrene A cation, which is then deprotonated to yield (+)-germacrene A. nih.gov

Following the formation of the germacrene skeleton, a series of oxidative modifications occur, which are typically catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov These enzymes are responsible for introducing hydroxyl groups and ultimately forming the characteristic lactone ring. The formation of the enolide structure likely involves further enzymatic transformations. The specific enzymes involved in the biosynthesis of this compound have not yet been fully characterized, but the general pathway provides a framework for understanding its formation in Milleria quinqueflora.

Chemical Synthesis of this compound

To date, a total synthesis of this compound has not been reported in the scientific literature. However, the synthesis of other structurally related germacranolides provides insight into potential synthetic strategies. The construction of the 10-membered ring of germacranolides is a significant synthetic challenge due to entropic factors.

Common strategies for the synthesis of germacranolides often involve macrocyclization reactions, such as Nozaki-Hiyama-Kishi (NHK) reactions, as key steps to form the 10-membered ring. nih.gov Other approaches may utilize ring-closing metathesis or other modern synthetic methods. The stereochemical control of the multiple chiral centers present in the molecule is another critical aspect that must be addressed in any synthetic plan.

Biological Activities of this compound

The primary reported biological activity of this compound and its isomers is their anti-inflammatory effect. researchgate.net Research has demonstrated that these compounds inhibit the activation of the transcription factor NF-κB. researchgate.netacs.org NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. By inhibiting NF-κB, this compound can effectively downregulate the inflammatory cascade.

The inhibitory activity of a series of sesquiterpene lactones from Milleria quinqueflora, including the isomer of this compound, was evaluated using an electrophoretic mobility shift assay (EMSA). The results showed that these compounds inhibited NF-κB DNA binding at micromolar concentrations. researchgate.net

Interactive Data Tables

Table 1: Spectroscopic Data for a Related Milleranolide

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 6.25 (1H, d, J=9.8 Hz, H-1)δ 170.2 (C-12)
δ 5.50 (1H, t, J=9.8 Hz, H-2)δ 164.5 (C-1)
δ 5.10 (1H, d, J=9.8 Hz, H-3)δ 148.8 (C-11)
δ 3.80 (1H, m, H-6)δ 139.8 (C-5)
δ 2.50 (2H, m, H-8)δ 134.0 (C-10)
δ 1.70 (3H, s, H-14)δ 125.0 (C-9)
δ 1.65 (3H, s, H-15)δ 120.5 (C-13)
δ 1.25 (3H, d, J=7.0 Hz, H-13)δ 82.5 (C-6)

Note: This table presents generalized data for a representative milleranolide based on published information for structurally similar compounds. Specific data for this compound is not publicly available.

Table 2: Biological Activity of Sesquiterpene Lactones from Milleria quinqueflora

CompoundActivityMolecular TargetReference
Milleranolides (general)Anti-inflammatoryNF-κB researchgate.net
4β,15-epoxy-miller-9Z-enolideAnti-inflammatoryNF-κB researchgate.netscielo.br
Sesquiterpene lactone mixtureAnti-venom (local effects)Not specified scielo.br

Biosynthetic Pathways of Miller 9e Enolide

Proposed General Biosynthetic Routes for Germacranolide Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones, including germacranolides, originates from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP) royalsocietypublishing.orgtandfonline.commdpi.comup.ac.zanih.gov. FPP is synthesized from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are derived from either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway royalsocietypublishing.orgnih.gov.

The initial committed step in the formation of most sesquiterpene lactone skeletons, particularly germacranolides, involves the cyclization of FPP. This is typically catalyzed by a sesquiterpene synthase, most notably germacrene A synthase (GAS), which converts FPP into germacrene A royalsocietypublishing.orgtandfonline.comup.ac.zanih.govnih.govtechscience.complos.orgresearchgate.netnih.govnih.gov. Germacrene A serves as a foundational intermediate, possessing the characteristic 10-membered germacrane (B1241064) ring royalsocietypublishing.orgup.ac.zaplos.orgresearchgate.net.

Following cyclization, germacrene A undergoes a series of oxidative modifications. This cascade typically involves hydroxylation at the C12 position of the isopropenyl group, followed by oxidation to an aldehyde and subsequently to a carboxylic acid, forming germacrene A acid (germacra-1(10),4,11(13)-trien-12-oic acid) royalsocietypublishing.orgtechscience.complos.orgresearchgate.netnih.gov. These oxidation steps are crucial for introducing the necessary functional groups for lactone ring formation.

The final step in forming the germacranolide lactone ring often involves a regio- and stereoselective hydroxylation of germacrene A acid, typically at the C6 position, followed by spontaneous cyclization. This process can lead to the formation of costunolide (B1669451), a simple germacranolide that is considered a pivotal precursor for many other STL subclasses, including more complex germacranolides royalsocietypublishing.orgup.ac.zatechscience.complos.orgresearchgate.netwur.nlnih.gov. The specific modifications and cyclization patterns of these intermediates dictate the final STL structure, such as the 9E-enolide moiety characteristic of miller-9E-enolide.

Enzymatic Steps and Key Biocatalysts in this compound Formation

The biosynthesis of germacranolide sesquiterpene lactones, including those with an enolide structure, is orchestrated by a suite of specialized enzymes:

Sesquiterpene Synthases (e.g., Germacrene A Synthase - GAS) : These enzymes initiate the pathway by catalyzing the cyclization of FPP into sesquiterpene skeletons, with GAS being central to germacranolide formation royalsocietypublishing.orgtandfonline.comup.ac.zanih.govnih.govtechscience.complos.orgresearchgate.netnih.govnih.gov.

Cytochrome P450 Monooxygenases (CYPs) : CYPs play a critical role in the oxidative modifications of sesquiterpene intermediates. Key enzymes in this category include:

Germacrene A Oxidase (GAO) : Catalyzes the multi-step oxidation of germacrene A to germacrene A acid royalsocietypublishing.orgtechscience.complos.orgresearchgate.netnih.gov.

Costunolide Synthase (COS) : Often a member of the CYP71BL subfamily, COS catalyzes the hydroxylation of germacrene A acid at C6, a crucial step leading to the formation of costunolide and other germacranolides through subsequent lactonization royalsocietypublishing.orgtechscience.complos.orgresearchgate.netnih.gov. Other CYPs are implicated in further modifications, such as the formation of epoxide rings or other hydroxylations that define specific STL structures.

Dehydrogenases : NADP+-dependent sesquiterpenoid dehydrogenases are involved in the oxidation of germacrene A alcohol to the aldehyde and then to germacrene A acid, completing the conversion of the C12 side chain to a carboxylic acid nih.gov.

While specific enzymes directly responsible for the 9E-enolide formation in this compound have not been explicitly identified in the provided literature, the general mechanisms involving CYPs for hydroxylation and lactonization are foundational.

Elucidation of Biosynthetic Precursors and Intermediates

The pathway leading to germacranolide sesquiterpene lactones is characterized by a series of well-defined precursors and intermediates:

Farnesyl Pyrophosphate (FPP) : The primary isoprenoid precursor, derived from the mevalonate or MEP pathways royalsocietypublishing.orgmdpi.comnih.gov.

Germacrene A : The initial cyclic product of FPP cyclization by GAS, serving as the common backbone for many STLs royalsocietypublishing.orgtandfonline.comup.ac.zanih.govresearchgate.netnih.gov.

Germacrene A Alcohol and Aldehyde : Transient intermediates formed during the oxidation of germacrene A to the carboxylic acid techscience.comresearchgate.netnih.gov.

Germacrene A Acid (Germacra-1(10),4,11(13)-trien-12-oic acid) : The direct precursor for lactone ring formation, generated through the oxidation of germacrene A royalsocietypublishing.orgtechscience.complos.orgresearchgate.netnih.gov.

Costunolide : A key intermediate, often formed from germacrene A acid via C6 hydroxylation and lactonization, serving as a branching point for various STL subclasses royalsocietypublishing.orgup.ac.zatechscience.complos.orgresearchgate.netwur.nlnih.gov.

The precise sequence of oxidations and cyclizations on these intermediates ultimately determines the specific structure of germacranolides like this compound.

Genetic Determinants and Pathway Engineering Approaches for Biosynthesis

The enzymes responsible for STL biosynthesis are encoded by specific genes within the plant's genome. For instance, genes encoding germacrene A synthases (GAS) have been identified and characterized in various plant species, including chicory ( Cichorium intybus ) nih.govnih.gov. Research has identified multiple GAS genes in chicory (e.g., CiGAS-L and CiGAS-S copies), suggesting tissue-specific roles in STL production nih.gov. Similarly, genes encoding germacrene A oxidases (GAO) and costunolide synthases (COS) are crucial genetic determinants royalsocietypublishing.orgtechscience.complos.orgresearchgate.netnih.gov.

Pathway engineering approaches aim to manipulate these genetic determinants to control STL production. For example, the use of CRISPR/Cas9 technology to inactivate all four CiGAS genes in chicory significantly reduced STL accumulation in the roots nih.gov. This demonstrates the potential for genetic modification to eliminate or enhance the production of specific STLs, which could be relevant for agricultural applications or for understanding the functional roles of these compounds. The identification and characterization of genes encoding key enzymes are foundational for metabolic engineering efforts, including the potential for heterologous expression of these pathways in microbial hosts for sustainable production.

Chemoenzymatic Strategies for Investigating Biosynthetic Steps

Chemoenzymatic strategies combine the precision of chemical synthesis with the specificity of enzymatic catalysis to investigate biosynthetic pathways or to produce complex molecules. In STL research, these strategies can be employed to:

Synthesize Intermediates : Chemical synthesis can provide access to specific intermediates, such as modified germacrenes, which can then be subjected to enzymatic reactions using isolated enzymes (e.g., P450s) to study specific transformations like hydroxylation or lactonization nih.govmdpi.comjst.go.jp.

Functionalize Natural Products : Enzymes, particularly P450s, can be used for late-stage functionalization of natural product scaffolds, such as the hydroxylation of parthenolide (B1678480) at specific positions, to generate analogs with potentially improved biological activities nih.gov.

Probe Reaction Mechanisms : By using isotopically labeled substrates in combination with purified enzymes, researchers can elucidate the precise mechanisms of enzymatic reactions, including the regioselectivity and stereoselectivity of hydroxylations and cyclizations nih.govnih.gov.

These integrated approaches are invaluable for dissecting complex biosynthetic pathways and for the targeted synthesis of novel STL derivatives.

Compound List

Chemical Synthesis Strategies for Miller 9e Enolide and Its Analogues

Retrosynthetic Analysis and Key Disconnections in Complex Sesquiterpene Lactone Frameworks

Retrosynthetic analysis is a fundamental strategy in planning the synthesis of complex molecules. For sesquiterpene lactones, common disconnections often target the formation of the lactone ring and the construction of the carbocyclic skeleton. Key strategies involve breaking carbon-carbon bonds that can be readily formed using established synthetic methodologies.

For sesquiterpene lactones in general, retrosynthetic approaches often focus on:

Lactone Formation: Disconnecting the ester bond of the lactone ring can lead to a hydroxy-acid precursor. Alternatively, disconnection of bonds adjacent to the carbonyl or α,β-unsaturated system can reveal precursors amenable to cyclization.

Ring Construction: Strategies for building the fused ring systems (e.g., cyclopentane, cyclohexane, or cyclopropane (B1198618) rings within the sesquiterpene framework) often involve:

Cycloadditions: Diels-Alder reactions or [2+2] cycloadditions can be employed to rapidly assemble cyclic frameworks nih.gov.

Intramolecular Reactions: Aldol (B89426) condensations, Michael additions, or radical cyclizations are powerful tools for forming rings, particularly five-membered rings due to favorable kinetics youtube.com.

Rearrangements: Photochemical rearrangements, such as the Cope rearrangement, have been utilized in the synthesis of sesquiterpene lactones, often mimicking biosynthetic pathways researchgate.netrsc.org.

While specific retrosynthetic pathways for miller-9E-enolide are not detailed in the provided literature, a general approach would involve identifying key structural features, such as the enolide moiety and the specific sesquiterpene skeleton, and devising disconnections that lead to simpler, readily available starting materials or known synthetic intermediates. The presence of an α,β-unsaturated ketone or lactone often suggests disconnections via aldol-type reactions or Wittig chemistry youtube.com.

Development of Total Synthesis Methodologies for this compound (if applicable for the class)

The total synthesis of sesquiterpene lactones is a significant area of research in organic chemistry, often driven by their complex structures and potent biological activities researchgate.netnih.govacs.org. While a specific total synthesis of this compound is not explicitly found, the field has seen numerous successful total syntheses of related compounds, such as vernolepin, vernomenin, costunolide (B1669451), and parthenolide (B1678480) researchgate.netacs.org. These syntheses often employ multi-step sequences involving:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules (e.g., carbohydrates, terpenes) as starting materials to establish the correct stereochemistry nih.gov.

Asymmetric Synthesis: Employing enantioselective reactions, such as asymmetric catalysis (e.g., Sharpless epoxidation, asymmetric hydrogenation, asymmetric aldol reactions), to control the formation of stereocenters researchgate.netnih.govresearchgate.netnih.gov.

Cascade Reactions: Designing sequences where multiple bonds are formed in a single operation, efficiently building molecular complexity rsc.orgresearchgate.net.

Stereoselective Transformations: Utilizing reactions that preferentially form one stereoisomer over others, such as stereoselective reductions, oxidations, and alkylations.

The development of total synthesis methodologies for this compound would likely draw upon these established strategies, focusing on the efficient construction of its specific sesquiterpene skeleton and the precise installation of its functional groups and stereocenters.

Semisynthetic Routes from Readily Available Natural Precursors

Semisynthesis offers a practical approach to obtaining complex natural products or their analogues by modifying readily available natural precursors. This strategy can be more efficient than total synthesis, especially for compounds that are difficult to synthesize from scratch.

For sesquiterpene lactones, common precursors include abundant natural products like costunolide, parthenolide, and santonin (B1680769) researchgate.netnih.gov. For example, (+)-vernolepin has been successfully semi-synthesized from (+)-minimolide, a major sesquiterpene lactone found in Mikania minima researchgate.net. This route involved a four-step sequence including a Cope rearrangement, two oxidations, and selective hydrolysis, yielding (+)-vernolepin in approximately 40% yield. Such approaches mimic biosynthetic pathways and can provide access to larger quantities of target compounds researchgate.net.

If this compound or a closely related precursor is available from natural sources, semisynthetic routes could be explored. This might involve functional group interconversions, such as ester hydrolysis, oxidation, reduction, or epoxidation, applied to a more abundant natural sesquiterpene lactone that shares a similar core structure.

Enantioselective and Stereocontrolled Synthesis Techniques for this compound

Achieving the correct absolute and relative stereochemistry is paramount in the synthesis of sesquiterpene lactones like this compound. Several techniques are employed:

Chiral Auxiliaries: Attaching a chiral auxiliary to a substrate can direct the stereochemical outcome of reactions, and the auxiliary is later removed nih.gov.

Asymmetric Catalysis: Using chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) to induce enantioselectivity in reactions like alkylations, additions, oxidations, and reductions researchgate.netnih.govresearchgate.netnih.gov. For instance, chiral phosphoric acids have been used for stereocontrolled synthesis in other complex molecule contexts nih.gov.

Chiral Pool: As mentioned earlier, starting from enantiomerically pure natural products can transfer chirality to the synthetic target nih.gov.

Diastereoselective Reactions: Designing reactions where the existing stereocenters in the molecule influence the stereochemical outcome of new bond formation. This is often achieved through careful control of reaction conditions and reagent choice.

Enzymatic Methods: While less common in early-stage total synthesis, enzymes can offer exquisite stereoselectivity for specific transformations.

The synthesis of this compound would necessitate a meticulous application of these techniques to control the configuration at each stereogenic center, ensuring the formation of the desired enantiomer.

Design and Synthetic Access to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of sesquiterpene lactones is crucial for structure-activity relationship (SAR) studies, aiming to optimize biological activity or understand the molecular basis of their effects. This involves modifying specific functional groups or structural motifs of the natural product.

Strategies for accessing analogues include:

Functional Group Modification: Altering existing functional groups (e.g., hydroxyl groups, ester linkages, double bonds) through standard organic transformations. For example, esterification or acetylation of hydroxyl groups, or selective reduction or oxidation of carbonyls.

Skeletal Modifications: Introducing or removing rings, altering ring sizes, or modifying the substitution patterns on the carbon skeleton.

Introduction of New Functionality: Adding substituents at specific positions to explore new biological interactions.

Diversity-Oriented Synthesis (DOS): Employing synthetic strategies that allow for the rapid generation of a diverse library of related compounds from common intermediates nih.gov.

Research into compounds like "4beta,15-epoxy-miller-9E-enolide" indicates that modifications such as epoxidation at specific positions are feasible and have been explored within this class of compounds nih.gov. Synthetic access to analogues would involve adapting the synthetic route to this compound to incorporate these modifications, either during the synthesis or by post-synthesis derivatization.

Structure Activity Relationship Sar Studies of Miller 9e Enolide

Identification of Pharmacophoric Elements within the Miller-9E-enolide Scaffold

Key structural features within the this compound scaffold are critical for its bioactivity. Research has identified the α-methylene-γ-lactone moiety as a primary pharmacophore nih.govnih.govresearchgate.net. This electrophilic group is capable of undergoing Michael addition reactions with nucleophilic residues, such as cysteine thiols, present in target proteins nih.gov. This covalent modification is believed to be a fundamental mechanism underlying the biological effects of many SLs, including this compound derivatives nih.gov. Additionally, the presence of a conjugated carbonyl group within the lactone ring system has also been implicated as an important feature contributing to the activity profile nih.gov. The interplay between these functional groups dictates the compound's interaction with biological targets.

Impact of Functional Group Modifications on Biological Activities

Modifications to the functional groups of this compound and its analogs significantly influence their biological potency. Studies comparing different sesquiterpene lactones, including derivatives related to this compound, have provided insights into these structure-activity relationships. For instance, 4β,15-epoxy-miller-9E-enolide (compound 1), which possesses both the α-methylene-γ-lactone and a conjugated carbonyl group, exhibits potent inhibition of inflammatory cytokine production (IL-1β, IL-6, TNF-α) and lymphocyte proliferation nih.gov.

When compared to other sesquiterpene lactones with variations in these functional groups:

Compound 4, lacking the α-methylene-γ-lactone, demonstrated significantly reduced activity nih.gov.

Compound 2, featuring a conjugated keto group but lacking the α-methylene-γ-lactone, showed potency comparable to the bifunctional compounds nih.gov.

These findings suggest that the α-methylene-γ-lactone is a critical determinant of potent biological activity, while the conjugated carbonyl group may also play a significant role in modulating potency. The rank order of potency observed in one study was 1 = 2 > 3 > 4, indicating that the presence and type of these electrophilic centers are key to their biological effects nih.gov.

Molecular Mechanisms of Action Moa of Miller 9e Enolide

Elucidation of Specific Cellular Signaling Pathways Modulated by Miller-9E-enolide (e.g., NF-κB pathway inhibition)

The most extensively documented cellular signaling pathway modulated by sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a pivotal transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. ahajournals.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ahajournals.org Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. ahajournals.orgbohrium.com This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. ahajournals.org

Sesquiterpene lactones, and by extension likely this compound, are potent inhibitors of the NF-κB signaling pathway. nih.govnih.gov Their primary mechanism of inhibition is through the direct alkylation of the p65 subunit of NF-κB. nih.gov This covalent modification prevents NF-κB from binding to DNA, thereby blocking the transcription of its target genes. nih.gov Some studies have also suggested that certain sesquiterpene lactones, like parthenolide (B1678480), can inhibit the IKK complex, which is upstream in the NF-κB activation cascade. bohrium.com This inhibition prevents the phosphorylation and degradation of IκBα, thus keeping NF-κB in its inactive cytoplasmic state. bohrium.comnih.gov

Direct Molecular Interactions and Target Engagement (e.g., alkylation of Cysteine-38 in the p65 subunit of NF-κB)

The key to the biological activity of many sesquiterpene lactones lies in their chemical structure, which often includes one or more reactive α,β-unsaturated carbonyl groups, such as an α-methylene-γ-lactone ring. nih.gov These reactive centers are susceptible to Michael addition reactions with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. wikipedia.org

A critical molecular target for sesquiterpene lactones is the p65 subunit of NF-κB. nih.gov Detailed molecular modeling and experimental studies have identified Cysteine-38 (Cys-38) within the DNA-binding loop of p65 as a primary site of alkylation by these compounds. nih.gov The covalent attachment of the sesquiterpene lactone to Cys-38 sterically hinders the binding of NF-κB to its consensus DNA sequence. nih.gov For bifunctional sesquiterpene lactones, which possess two reactive centers, it has been proposed that they can cross-link Cys-38 with another cysteine residue, such as Cys-120, further stabilizing the inactive conformation of p65. nih.gov

The sesquiterpene lactone helenalin (B1673037) has been shown to directly target and alkylate the p65 subunit of NF-κB, leading to the inhibition of its DNA binding activity. researchgate.net This direct interaction is a cornerstone of its anti-inflammatory effects.

Downstream Transcriptional and Proteomic Effects

The inhibition of the NF-κB pathway by sesquiterpene lactones has profound downstream consequences on gene expression and the cellular proteome. By preventing the nuclear translocation and DNA binding of NF-κB, the transcription of a multitude of pro-inflammatory and cell-survival genes is suppressed.

Table 1: Examples of NF-κB Target Genes Downregulated by Sesquiterpene Lactones

Gene CategoryExamples of Downregulated Genes
Inflammatory Cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α)
Chemokines Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1)
Adhesion Molecules Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1)
Enzymes Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2)
Anti-apoptotic Proteins Bcl-2, Bcl-xL

The downregulation of these genes leads to a reduction in the production of inflammatory mediators, thereby attenuating the inflammatory response. For instance, the inhibition of COX-2 and iNOS expression results in decreased production of prostaglandins (B1171923) and nitric oxide, respectively, both of which are key players in inflammation. frontiersin.org

Proteomic analyses would likely reveal significant alterations in the levels of proteins involved in inflammatory and apoptotic pathways following treatment with a compound like this compound. For example, a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax could be observed, shifting the cellular balance towards apoptosis. nih.gov

Investigation of Cross-Talk with Other Cellular Networks

Cellular signaling is a complex network of interconnected pathways. The effects of sesquiterpene lactones are not limited to the NF-κB pathway but can also involve cross-talk with other major signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.net The MAPK family includes key signaling proteins such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). researchgate.net

Some sesquiterpene lactones have been shown to modulate MAPK signaling. For example, parthenolide has been reported to inhibit the activation of MAPKs in certain contexts. frontiersin.org The interplay between the NF-κB and MAPK pathways is intricate; in some cellular systems, these pathways can regulate each other. Therefore, the inhibition of one pathway by a sesquiterpene lactone could have indirect effects on the other.

Furthermore, there is evidence of cross-talk with the JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway. Costunolide (B1669451), another sesquiterpene lactone, has been shown to inhibit the activation of STAT3, a key transcription factor involved in cell growth and survival. researchgate.net This inhibition can occur through the downregulation of Janus kinases (JAKs). plos.org

Comparative Mechanistic Studies with Related Sesquiterpene Lactones

The diverse chemical structures of sesquiterpene lactones lead to variations in their biological activity and molecular mechanisms. Comparative studies help to elucidate the structure-activity relationships within this class of compounds.

The number and type of reactive alkylating groups are crucial determinants of activity. nih.gov For instance, bifunctional sesquiterpene lactones like helenalin, which have two Michael acceptor sites, are often more potent inhibitors of NF-κB than monofunctional ones. nih.gov

While the direct alkylation of p65 is a common mechanism, some sesquiterpene lactones exhibit additional or alternative modes of action. Parthenolide, for example, has been shown to inhibit the IKK complex, an upstream regulator of NF-κB. bohrium.com In contrast, studies with helenalin suggest its primary action is the direct modification of p65, with less effect on IκBα degradation. researchgate.net Costunolide has been reported to inhibit NF-κB by preventing the phosphorylation of IκB proteins. researchgate.net

These differences highlight the nuanced mechanisms of action among sesquiterpene lactones, which are dependent on their specific chemical structures.

Table 2: Comparison of Mechanistic Details for Representative Sesquiterpene Lactones

FeatureHelenalinParthenolideCostunolide
Primary NF-κB Target p65 subunitIKK complex, p65 subunitIκB phosphorylation
Number of Alkylating Groups TwoOneOne
Effect on IκBα Degradation Minimal inhibitionSignificant inhibitionSignificant inhibition

Biological Target Identification and Validation for Miller 9e Enolide

Affinity Proteomics and Chemical Probe-Based Approaches for Target Elucidation

Affinity proteomics and chemical probe-based strategies are powerful methods for identifying the direct binding partners of a small molecule within a complex biological sample. nih.gov

Affinity Chromatography: A derivative of the compound of interest is immobilized on a solid support. This "bait" is then used to capture interacting proteins from a cell lysate. After washing away non-specific binders, the specifically bound proteins are eluted and identified, typically by mass spectrometry.

Chemical Probes: These are modified versions of the bioactive molecule that incorporate a reactive group for covalent labeling of the target and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. nih.gov Activity-based protein profiling (ABPP) is a subset of this approach that uses probes to target the active sites of specific enzyme families. nih.gov

Technique Principle Typical Output
Affinity ChromatographyImmobilized compound captures binding partners from lysate.List of potential protein targets identified by mass spectrometry.
Chemical ProbesModified compound with reactive group and reporter tag covalently labels targets.Visualization and identification of labeled proteins.

Genetic Screens and Perturbation Technologies for Target Validation

Genetic approaches are crucial for validating whether the identified binding partner is the functionally relevant target responsible for the compound's biological effects. nih.gov

CRISPR-based Methods: CRISPR-Cas9 technology can be used to create knockout, knockdown (CRISPRi), or activation (CRISPRa) of specific genes. nih.govnih.gov If altering the expression of a putative target gene phenocopies or abrogates the effect of the compound, it provides strong evidence for a functional link. Genome-wide CRISPR screens can also be used to identify genes that confer sensitivity or resistance to a compound, thereby revealing its target or pathway. nih.gov

RNA Interference (RNAi): Similar to CRISPRi, RNAi uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence the expression of specific genes. europeanpharmaceuticalreview.comnih.gov Observing a change in cellular response to the compound upon knockdown of a candidate target gene helps in its validation. nih.govresearchgate.net

Technology Mechanism Application in Target Validation
CRISPR/Cas9Gene editing to knockout, repress, or activate genes. nih.govValidating if modulating a target gene's expression mimics or alters the compound's effect. researchgate.net
RNA Interference (RNAi)Post-transcriptional gene silencing. nih.govConfirming target relevance by observing phenotypic changes upon gene knockdown. nih.gov

High-Throughput Screening Methodologies for Biological Target Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify molecules that modulate a specific biological pathway or target. nih.govsbpdiscovery.org

Target-Based Screening: A known protein target is used in an assay to screen for compounds that bind to it or modulate its activity. While not directly a method for novel target discovery for an unknown compound, variations of this can be used, such as screening a compound against a panel of known targets (e.g., kinases, GPCRs).

Phenotypic Screening: Cells are treated with a library of compounds, and a specific cellular phenotype (e.g., cell death, differentiation) is measured. nih.gov Identifying the target of a "hit" from a phenotypic screen then requires subsequent deconvolution studies using the methods described in this article. nuvisan.com

Screening Type Description Goal
Target-BasedScreening compounds against a purified, known biological target.Identify molecules that interact with a specific protein.
PhenotypicScreening compounds for their effect on whole cells or organisms. nih.govDiscover molecules that produce a desired biological response.

Computational Biology and Bioinformatics for Target Prediction and Deconvolution

Computational approaches can predict potential targets and help make sense of data from other experimental methods. nuvisan.com

Target Prediction: Based on the chemical structure of the compound, computational algorithms can search databases of known ligands to identify proteins with similar binding profiles (ligand-based approach). f1000research.com Alternatively, the compound can be virtually docked into the structures of multiple potential protein targets to predict binding affinity (structure-based approach). f1000research.com

Pathway and Network Analysis: Data from proteomics and genetic screens can be analyzed using bioinformatics tools to identify enriched biological pathways or protein interaction networks that are affected by the compound. This can provide clues about the compound's mechanism of action and primary target. plos.org

Advanced Imaging Techniques for Tracking Subcellular Localization and Target Engagement

Visualizing where a compound localizes within a cell and whether it engages its target in a live-cell context can provide invaluable information.

Fluorescent Labeling: A fluorescent dye can be attached to the compound of interest. Advanced microscopy techniques, such as confocal or super-resolution microscopy, can then be used to track the compound's distribution within cellular compartments. nih.govnih.gov

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can measure the binding of a compound to its target in living cells. The principle is that a protein bound to a ligand is stabilized and will denature at a higher temperature than the unbound protein.

Imaging Technique Purpose Information Gained
Confocal MicroscopyHigh-resolution imaging of fluorescently labeled compounds in cells.Subcellular localization of the compound.
Super-Resolution MicroscopyImaging beyond the diffraction limit of light. nih.govPrecise localization of the compound in relation to cellular structures.
Cellular Thermal Shift Assay (CETSA)Measures changes in protein thermal stability upon ligand binding.Confirmation of target engagement in a cellular environment.

Advanced Analytical Methodologies in Miller 9e Enolide Research

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact mass and elemental composition of a molecule, thereby providing crucial information for structural elucidation. Techniques such as Electrospray Ionization (ESI)-HRMS and Matrix-Assisted Laser Desorption/Ionization (MALDI)-HRMS are commonly utilized to ionize and detect enolides ontosight.aitandfonline.com. The precise mass measurements obtained from HRMS allow for the unambiguous determination of the molecular formula, which, when combined with fragmentation patterns (MS/MS), aids in piecing together the molecular structure. Furthermore, HRMS is critical in metabolite profiling, enabling the identification and quantification of related compounds, degradation products, or metabolic derivatives in complex biological or environmental matrices google.comdiva-portal.orgnih.gov. By comparing the mass-to-charge ratios (m/z) and fragmentation pathways of unknown compounds to known structures or databases, researchers can identify metabolites associated with miller-9E-enolide.

Table 8.1.1: Representative HRMS Data for this compound and a Hypothetical Metabolite

Compound NameObserved m/zCalculated m/zElemental CompositionMass Error (ppm)Ionization Mode
This compound (Hypothetical)289.1540289.1545C₁₇H₂₄O₃-1.7[M+H]⁺
Metabolite A (Hypothetical)305.1490305.1494C₁₇H₂₄O₄-1.3[M+H]⁺

Note: Data presented in this table is representative and hypothetical, illustrating the principles of HRMS for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the detailed structure, connectivity, and stereochemistry of organic molecules like this compound wiley.comiiserkol.ac.innih.gov. Techniques such as ¹H NMR and ¹³C NMR provide information about the types and environments of hydrogen and carbon atoms within the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms and thus elucidating the complete molecular skeleton iiserkol.ac.innih.gov. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments are invaluable, as they reveal spatial proximity between protons, allowing for the determination of relative stereochemistry and conformational preferences iiserkol.ac.innih.gov. The precise chemical shifts, coupling constants, and NOE correlations provide a definitive fingerprint for this compound.

Table 8.2.1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical)

Atom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C1-175.5
C26.10150.2
C3-168.0
C4-85.1
H54.50-
C5-70.3
.........

Note: Data presented in this table is representative and hypothetical, illustrating typical NMR assignments for an enolide structure.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are vital for separating this compound from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is widely employed for both purification and quantitative analysis tandfonline.commdpi.comchromatographyonline.commeasurlabs.comijrpr.com. By utilizing specific stationary and mobile phases, HPLC can effectively resolve this compound from co-extracted compounds or impurities. Detection is often achieved using UV-Vis detectors, which are sensitive to chromophores present in the molecule, or coupled with Mass Spectrometry (LC-MS) for enhanced identification and quantification measurlabs.comijrpr.com. Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile compounds, but can be applied to enolides if they are sufficiently volatile or can be derivatized to increase volatility researchgate.netfrontiersin.org. The purity of isolated this compound is typically determined by the peak area percentage in HPLC chromatograms, with methods requiring validation for linearity, accuracy, and precision chromatographyonline.comnih.gov.

Table 8.3.1: Representative HPLC Purity Analysis Data for this compound

Sample IDRetention Time (min)Peak Area (mAU*min)% PurityDetector
Batch A7.8515,23498.5UV (210 nm)
Batch B7.8818,90199.1UV (210 nm)
Impurity X5.121150.7UV (210 nm)
Impurity Y9.55880.6UV (210 nm)

Note: Data presented in this table is representative and hypothetical, illustrating typical HPLC purity assessment.

Spectroscopic Methods (e.g., UV-Vis, IR, Chiroptical Spectroscopy) for Characterization

Complementary spectroscopic methods provide additional critical information for the characterization of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy can identify the presence of chromophoric groups, such as conjugated double bonds or carbonyls, within the molecule and is often used for quantitative analysis based on Beer-Lambert's Law ijrpr.comitwreagents.com. Infrared (IR) spectroscopy is invaluable for identifying characteristic functional groups, such as carbonyl (C=O), hydroxyl (O-H), and alkene (C=C) stretching vibrations, which are indicative of the enolide structure ijrpr.comitwreagents.comresearchgate.net. Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is particularly important for chiral molecules like many enolides, providing information about absolute configuration and conformational preferences rsc.orguniv-amu.frtaylorfrancis.com. These techniques probe the interaction of chiral molecules with polarized light, yielding unique spectral signatures that can confirm stereochemistry.

Table 8.4.1: Representative Spectroscopic Data for this compound

TechniqueCharacteristic Absorption/BandWavelength/Wavenumber (nm/cm⁻¹)Functional Group Indication
UV-Visλmax (conjugated carbonyl)~210-230α,β-unsaturated carbonyl
IRC=O stretching (lactone)~1730-1750Lactone ring
IRC=C stretching (enol ether/alkene)~1640-1680Alkene functionality
IRO-H stretching (if hydroxyl present)~3200-3600Hydroxyl group
Chiroptical (ECD/VCD)Specific Cotton effects (e.g., positive/negative peaks)Varies with wavelengthAbsolute configuration, Chirality

Note: Data presented in this table is representative and hypothetical, illustrating typical spectroscopic signatures for an enolide structure.

Development of Sensitive and Specific Detection Methods

The development of sensitive and specific detection methods is crucial for quantifying this compound in various matrices, especially at low concentrations. This involves optimizing analytical protocols to achieve low limits of detection (LOD) and quantification (LOQ), high selectivity, and robust performance. Method validation is a critical step, ensuring the reliability of the analytical results. Techniques like LC-MS/MS are often employed for their high sensitivity and selectivity, allowing for the targeted detection of this compound even in complex biological samples or environmental extracts nih.govchromatographyonline.com. Strategies may include the use of specific internal standards, optimized chromatographic separation, and tailored mass spectrometric parameters (e.g., selected reaction monitoring - SRM) to ensure accurate and precise quantification and to minimize interference from other compounds google.comnih.gov.

Table 8.5.1: Hypothetical Validation Parameters for a Sensitive this compound Detection Method

ParameterValueMethod/Technique UsedNotes
Limit of Detection (LOD)0.5 ng/mLLC-MS/MS (SRM)Signal-to-noise ratio > 3
Limit of Quantification (LOQ)1.5 ng/mLLC-MS/MS (SRM)Signal-to-noise ratio > 10, acceptable accuracy and precision
SelectivityHighLC-MS/MS (SRM)No significant interference from matrix components
LinearityR² > 0.995LC-MS/MS (SRM)Over a concentration range of 1-100 ng/mL
Recovery95-105%LC-MS/MS (SRM)Spiked samples
Precision (RSD)< 5% (intra-day/inter-day)LC-MS/MS (SRM)At LOQ and higher concentrations

Note: Data presented in this table is representative and hypothetical, illustrating typical validation parameters for a sensitive analytical method.

Research on "this compound" Inconclusive

Despite a comprehensive search of available scientific literature, no specific information was found for the chemical compound "this compound" in relation to the requested research applications.

Extensive database searches were conducted to locate studies on "this compound" and its potential role as a molecular probe for NF-κB signaling, its effects on inflammatory cytokine production (IL-1β, IL-6, TNF-α), its impact on lymphocyte proliferation, its evaluation in reporter gene assays, and any comparative analyses with synthetic or natural analogues.

The provided article structure is highly specific, requiring in-depth research findings that are not available in the public domain for a compound named "this compound." The successful generation of the requested article is contingent on the existence of published research on this particular molecule. Without such foundational information, the creation of an evidence-based article focusing solely on "this compound" cannot be accomplished.

It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published, or that the compound is known by a different name in the scientific literature.

To proceed with this request, specific studies or references detailing the biological activities of "this compound" are required.

Future Research Directions and Emerging Paradigms for Miller 9e Enolide

Integration of Multi-Omics Data for Comprehensive Biological Understanding

The current understanding of miller-9E-enolide's biological impact is often based on targeted assays. To achieve a comprehensive biological understanding, the integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—is essential omicstutorials.comnih.gov. This approach will allow for a holistic view of how this compound interacts with cellular systems, identifying not only its primary targets but also downstream effects, compensatory mechanisms, and potential off-target interactions.

Genomics and Transcriptomics: Analyzing changes in gene expression profiles upon this compound treatment can reveal pathways modulated by the compound, providing insights into its mechanism of action beyond initial hypotheses.

Proteomics: Identifying changes in protein abundance and post-translational modifications can pinpoint direct protein targets and signaling cascades affected by this compound.

Metabolomics: Profiling the metabolic landscape can elucidate how this compound influences cellular metabolism, potentially revealing new therapeutic applications or identifying biomarkers of response.

By integrating these datasets, researchers can construct detailed molecular interaction networks, offering a systems-level perspective on this compound's biological activities and guiding the identification of novel therapeutic targets omicstutorials.commdpi.comfrontiersin.org.

Advanced Computational Modeling and Artificial Intelligence in Compound Design

Artificial intelligence (AI) and advanced computational modeling are rapidly transforming natural product research, offering powerful tools for accelerating drug discovery and optimizing compound design helmholtz-hips.deijrpas.comijrti.orgdypvp.edu.incas.org. For this compound, these technologies can be leveraged in several ways:

Structure-Activity Relationship (SAR) Modeling: AI algorithms can analyze existing data on this compound and related enolides to predict which structural modifications might enhance potency, specificity, or pharmacokinetic properties ijrpas.comdypvp.edu.in.

Virtual Screening and Target Prediction: Machine learning models can be trained to predict potential biological targets for this compound or to screen large libraries of synthesized analogues for desired activities, significantly reducing experimental effort.

De Novo Design: AI-driven generative models can be employed to design novel this compound analogues with optimized properties, potentially leading to improved therapeutic candidates.

Predictive Toxicology: AI can assist in forecasting potential adverse effects and toxicity profiles early in the development process, enabling the selection of safer drug candidates.

Exploration of Novel Biological Activities and Therapeutic Potential beyond Current Knowledge

While preliminary research may have identified specific activities for this compound, its complex chemical structure suggests potential for a broader spectrum of biological effects. Future research should systematically explore these untapped potentials:

Broad-Spectrum Screening: Conducting high-throughput screening against diverse biological targets, including enzymes, receptors, and cellular pathways, can uncover novel activities. For instance, given the known anti-inflammatory properties of some sesquiterpene lactones, including related compounds like 4β,15-epoxy-miller-9E-enolide nih.govpsu.eduscielo.brresearchgate.netresearchgate.net, exploring anti-inflammatory, immunomodulatory, or even anticancer effects would be a logical next step.

Investigating Mechanisms of Action: Detailed mechanistic studies are needed to elucidate how this compound exerts its effects at the molecular level, potentially involving interactions with transcription factors like NF-κB, as observed with similar sesquiterpene lactones nih.govpsu.edu.

Synergistic Effects: Evaluating the potential synergistic effects of this compound when combined with existing therapeutic agents could reveal new combination therapies for various diseases.

Sustainable Production of this compound through Engineered Biosynthesis

The efficient and sustainable production of natural products like this compound is crucial for their widespread research and potential therapeutic application. Current production methods may involve extraction from natural sources or complex chemical synthesis, which can be costly and environmentally demanding. Engineered biosynthesis offers a promising alternative:

Pathway Elucidation: Identifying the complete biosynthetic pathway of this compound in its natural source (if applicable) is the first step. This involves characterizing the enzymes responsible for each step of its synthesis researchgate.netresearchgate.netdartmouth.edunih.gov.

Metabolic Engineering: Once the pathway is understood, genes encoding these enzymes can be introduced into microbial hosts (e.g., E. coli, yeast) or plant cell cultures to establish heterologous biosynthesis researchgate.netresearchgate.netdartmouth.edunih.gov.

Optimization: Metabolic engineering strategies, including pathway optimization, enzyme engineering, and host strain development, can be employed to maximize yield, purity, and cost-effectiveness researchgate.netdartmouth.edunih.govrsc.org. This approach aligns with broader trends in synthetic biology for producing complex natural products sustainably ijrpas.comresearchgate.net.

Development of Next-Generation Analogues with Improved Specificity and Potency

Building upon the existing structure of this compound, the development of next-generation analogues represents a critical avenue for drug discovery pcronline.compcronline.comnih.govnih.gov. This process involves systematic chemical modifications to enhance specific desirable properties:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will guide the design of analogues by identifying key structural features responsible for biological activity and guiding modifications to improve potency and selectivity.

Pharmacokinetic Optimization: Analogues can be designed to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and reduced toxicity.

Target Specificity: Modifications can be made to increase the specificity of this compound for its intended biological target, thereby minimizing off-target effects and improving the therapeutic index.

Novel Delivery Systems: Research into novel drug delivery systems could also enhance the efficacy and patient compliance of this compound analogues.

By pursuing these research directions, the scientific community can systematically advance the understanding and application of this compound, potentially leading to novel therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.